molecular formula C9H5Cl2NO2S B11858511 6-Chloroquinoline-3-sulfonyl chloride

6-Chloroquinoline-3-sulfonyl chloride

Cat. No.: B11858511
M. Wt: 262.11 g/mol
InChI Key: HZRLIYMLSDEFRH-UHFFFAOYSA-N
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Description

6-Chloroquinoline-3-sulfonyl chloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a sulfonyl chloride group in the 6-chloroquinoline structure makes it a valuable intermediate for various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloroquinoline-3-sulfonyl chloride typically involves the chlorination of quinoline derivatives followed by sulfonylation. One common method includes the reaction of 6-chloroquinoline with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group. The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and sulfonylation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds. The reaction conditions are optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloroquinoline-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl thiols, respectively.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex quinoline derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium catalysts for coupling reactions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonyl Thiols: Formed by the reaction with thiols

    Complex Quinoline Derivatives: Formed through coupling reactions

Scientific Research Applications

6-Chloroquinoline-3-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives and heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and probes for biological studies.

    Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anticancer, antimalarial, and antimicrobial agents.

    Industry: Applied in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloroquinoline-3-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity is exploited in the design of bioactive compounds and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloroquinoline-3-carboxylic acid
  • 6-Chloroquinoline-3-sulfonic acid
  • 6-Bromoquinoline-3-sulfonyl chloride

Uniqueness

6-Chloroquinoline-3-sulfonyl chloride is unique due to the presence of both the chloro and sulfonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

6-chloroquinoline-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2S/c10-7-1-2-9-6(3-7)4-8(5-12-9)15(11,13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRLIYMLSDEFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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